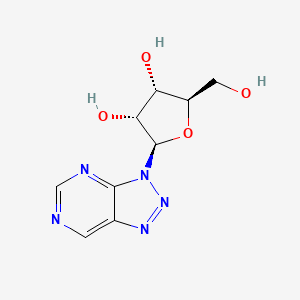

8-Azanebularine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azanebularine est un analogue nucléosidique qui a suscité un intérêt considérable dans le domaine de l’édition de l’ARN. Sa structure est similaire à celle de l’adénosine, mais elle contient un atome d’azote en position 8, remplaçant l’atome de carbone présent dans l’adénosine. Cette modification permet à this compound d’agir comme un puissant inhibiteur des adénosine désaminases agissant sur l’ARN (ADAR), en particulier ADAR2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 8-Azanebularine implique l’incorporation d’un atome d’azote en position 8 du cycle purinique. Une méthode courante consiste à utiliser une cycloaddition dipolaire-1,3 catalysée au cuivre d’un fragment de 1-β-azidosucre avec de l’éthyl 3-bromopropiolate, suivie d’une réaction d’arylation d’amidine en cascade catalysée au palladium-amidation intramoléculaire d’ester .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. Le composé est ensuite purifié par cristallisation et techniques chromatographiques pour atteindre des niveaux de pureté élevés adaptés à la recherche et aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : 8-Azanebularine subit plusieurs types de réactions chimiques, notamment :

Désamination hydrolytique : Catalysée par les ADAR, convertissant l’adénosine en inosine.

Réactions de substitution : Impliquant le remplacement de l’atome d’hydrogène en position C6 par divers groupes fonctionnels.

Réactifs et conditions courants :

Hydratation : Implique l’addition d’eau sur la double liaison C6-N1.

Catalyseurs : Les catalyseurs au cuivre et au palladium sont couramment utilisés dans la synthèse de this compound.

Produits principaux :

Inosine : Formée par la désamination de l’adénosine.

Duplexes d’ARN modifiés : Résultant de l’incorporation de this compound dans les structures d’ARN.

4. Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

8-Azanebularine has a wide range of applications in scientific research:

Mécanisme D'action

8-Azanebularine exerce ses effets en imitant l’état de transition de la réaction de désamination hydrolytique catalysée par les ADAR. Il se lie avec une forte affinité au site actif d’ADAR2, inhibant son activité et empêchant la conversion de l’adénosine en inosine dans l’ARN . Cette inhibition est hautement sélective pour ADAR2 par rapport aux autres enzymes apparentées .

Composés similaires :

8-Azaadénosine : Un autre analogue nucléosidique présentant des effets inhibiteurs similaires sur les ADAR.

8-Chloroadénosine : Connu pour son activité inhibitrice, mais qui n’a pas de sélectivité pour les ADAR.

Unicité de this compound : this compound se distingue par sa haute sélectivité pour ADAR2 et sa capacité à former des duplexes d’ARN stables qui inhibent l’activité des ADAR sans affecter les autres enzymes apparentées . Cela en fait un outil précieux pour l’étude de l’édition de l’ARN et le développement de thérapies ciblées.

Comparaison Avec Des Composés Similaires

8-Azaadenosine: Another nucleoside analog with similar inhibitory effects on ADARs.

8-Chloroadenosine: Known for its inhibitory activity but lacks selectivity for ADARs.

Uniqueness of 8-Azanebularine: this compound stands out due to its high selectivity for ADAR2 and its ability to form stable RNA duplexes that inhibit ADAR activity without affecting other related enzymes . This makes it a valuable tool for studying RNA editing and developing targeted therapeutics.

Propriétés

Formule moléculaire |

C9H11N5O4 |

|---|---|

Poids moléculaire |

253.22 g/mol |

Nom IUPAC |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(triazolo[4,5-d]pyrimidin-3-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H11N5O4/c15-2-5-6(16)7(17)9(18-5)14-8-4(12-13-14)1-10-3-11-8/h1,3,5-7,9,15-17H,2H2/t5-,6-,7-,9-/m1/s1 |

Clé InChI |

XOUCEKYAMMLQRC-JXOAFFINSA-N |

SMILES isomérique |

C1=C2C(=NC=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canonique |

C1=C2C(=NC=N1)N(N=N2)C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)

![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856936.png)

![methyl 3-(3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-5-yl)benzoate](/img/structure/B10856939.png)

![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate](/img/structure/B10856979.png)